molecular formula C5H8O4S B1444075 2-(1,1-Dioxidothietan-3-yl)acetic acid CAS No. 1394319-63-1

2-(1,1-Dioxidothietan-3-yl)acetic acid

Cat. No.: B1444075
CAS No.: 1394319-63-1
M. Wt: 164.18 g/mol
InChI Key: HHHLEQUHLBHPAI-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidothietan-3-yl)acetic acid is a heterocyclic compound with the molecular formula C5H8O4S and a molecular weight of 164.18 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom. The thietane ring is further oxidized to form a sulfone group, making the compound a dioxidothietane derivative. This unique structure imparts specific chemical properties and reactivity to the compound.

Biochemical Analysis

Biochemical Properties

2-(1,1-Dioxidothietan-3-yl)acetic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s sulfone group is likely to participate in redox reactions, potentially acting as an oxidizing agent. It may interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein structure and function. Additionally, this compound may serve as a substrate for specific enzymes involved in sulfur metabolism .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. In yeast cells, acetic acid has been observed to induce stress responses and cell death, suggesting that this compound may have similar effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound may bind to specific proteins or enzymes, altering their activity. It could act as an enzyme inhibitor or activator, depending on the context. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular function and metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that acetic acid can induce cell death in yeast over time, suggesting that this compound may have similar temporal effects. Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses could lead to significant changes in cellular function and metabolism. Threshold effects may be observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound may be metabolized by enzymes involved in sulfur metabolism, leading to the production of various metabolites. These metabolic pathways can influence the compound’s effects on cellular function and metabolic flux. Additionally, this compound may affect the levels of specific metabolites, further modulating cellular activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution. Additionally, the localization and accumulation of this compound within cells can influence its efficacy and potency. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical studies .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in experimental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxidothietan-3-yl)acetic acid typically involves the formation of the thietane ring followed by oxidation to introduce the sulfone group. One common method involves the cyclization of a suitable precursor containing sulfur and carbon atoms under acidic or basic conditions. The resulting thietane ring is then oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the dioxidothietane derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidothietan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can regenerate the thietane ring .

Scientific Research Applications

2-(1,1-Dioxidothietan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dioxidothietan-3-yl)acetic acid is unique due to its dioxidothietane ring structure, which imparts specific chemical reactivity and potential biological activity not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(1,1-dioxothietan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c6-5(7)1-4-2-10(8,9)3-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHLEQUHLBHPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394319-63-1
Record name 2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-Dioxidothietan-3-yl)acetic acid
Reactant of Route 2
2-(1,1-Dioxidothietan-3-yl)acetic acid
Reactant of Route 3
2-(1,1-Dioxidothietan-3-yl)acetic acid
Reactant of Route 4
2-(1,1-Dioxidothietan-3-yl)acetic acid
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2-(1,1-Dioxidothietan-3-yl)acetic acid
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2-(1,1-Dioxidothietan-3-yl)acetic acid

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